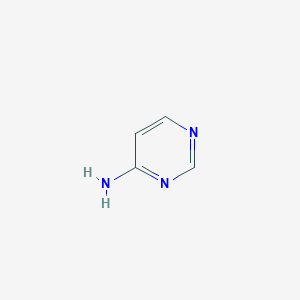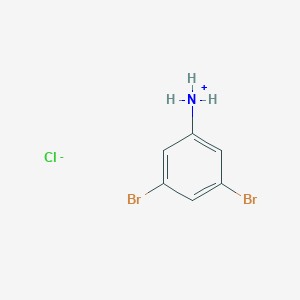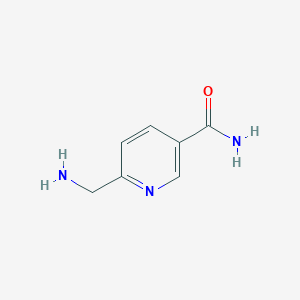
6-(Aminomethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Aminomethyl)nicotinamide is a chemical compound that belongs to the class of nicotinamides It is structurally characterized by the presence of an aminomethyl group attached to the nicotinamide ring This compound is known for its role as an inhibitor of nicotinamide adenine dinucleotide phosphate-dependent enzymes, particularly glucose-6-phosphate dehydrogenase
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)nicotinamide typically involves the condensation of 6-aminonicotinic acid with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
6-Aminonicotinic acid+Formaldehyde+Ammonia→this compound
The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be further optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of this compound.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is studied for its role in inhibiting nicotinamide adenine dinucleotide phosphate-dependent enzymes, which are involved in various metabolic pathways.
Medicine: Research has shown its potential in cancer therapy, particularly in combination with DNA-crosslinking chemotherapy agents like cisplatin. .
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)nicotinamide involves its inhibition of nicotinamide adenine dinucleotide phosphate-dependent enzymes, such as glucose-6-phosphate dehydrogenase. By inhibiting these enzymes, the compound interferes with glycolysis, leading to adenosine triphosphate depletion. This mechanism is particularly effective in enhancing the cytotoxic effects of DNA-crosslinking chemotherapy agents, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
6-Aminonicotinamide: A closely related compound that also inhibits nicotinamide adenine dinucleotide phosphate-dependent enzymes.
Nicotinamide: A precursor in the biosynthesis of nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate, with various biological roles.
Isonicotinamide: Similar in structure but with different biological activities and applications.
Uniqueness
6-(Aminomethyl)nicotinamide is unique due to its specific aminomethyl substitution, which imparts distinct chemical and biological properties. Its ability to inhibit nicotinamide adenine dinucleotide phosphate-dependent enzymes and enhance the effects of chemotherapy agents sets it apart from other similar compounds .
Properties
IUPAC Name |
6-(aminomethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-3-6-2-1-5(4-10-6)7(9)11/h1-2,4H,3,8H2,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXYPRPMUNHQLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
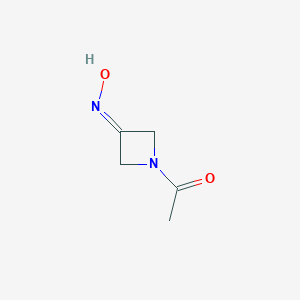
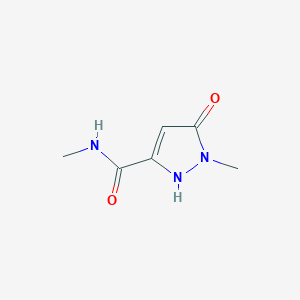
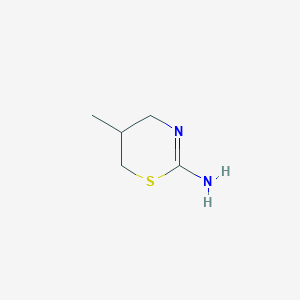
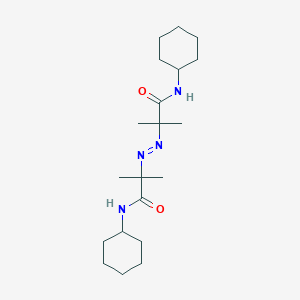
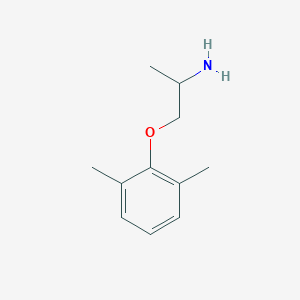
![4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B70262.png)
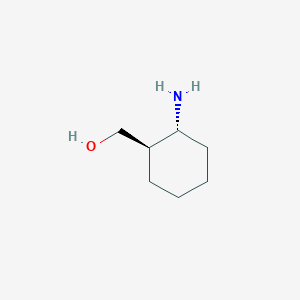
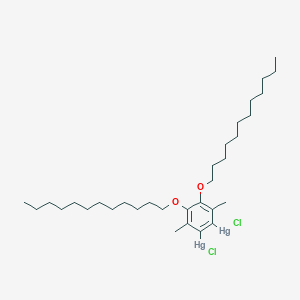
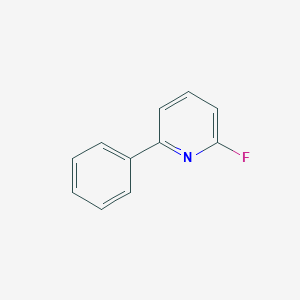
![trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL](/img/structure/B70270.png)
![1,3,2-Dioxaphosphorinane, 5-butyl-5-ethyl-2-[2,4,6-tris(1,1-dimethylethyl)phenoxy]-](/img/structure/B70271.png)
![1H-pyrazolo[3,4-b]pyridin-1-ol](/img/structure/B70278.png)
